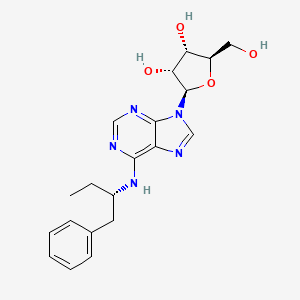
3,6-Dimethyl-1-butylsulfinylethyl-5-butylsulfinylethoxyuracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(Butylsulfinyl)ethoxy)-1-(2-(butylsulfinyl)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with butylsulfinyl and ethoxy groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Butylsulfinyl)ethoxy)-1-(2-(butylsulfinyl)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of Butylsulfinyl Groups: The butylsulfinyl groups can be introduced via sulfoxidation reactions using butyl sulfide and an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Ethoxy Substitution: The ethoxy groups can be introduced through nucleophilic substitution reactions using ethyl halides in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-(Butylsulfinyl)ethoxy)-1-(2-(butylsulfinyl)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The butylsulfinyl groups can be further oxidized to sulfone groups using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the sulfinyl groups, converting them to butyl groups using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ethyl halides, sodium hydride, potassium carbonate.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of butyl-substituted pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-(2-(Butylsulfinyl)ethoxy)-1-(2-(butylsulfinyl)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The butylsulfinyl groups may interact with enzymes or receptors, modulating their activity. The pyrimidine core can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-(Methylsulfinyl)ethoxy)-1-(2-(methylsulfinyl)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione: Similar structure but with methylsulfinyl groups instead of butylsulfinyl groups.
5-(2-(Butylthio)ethoxy)-1-(2-(butylthio)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione: Similar structure but with butylthio groups instead of butylsulfinyl groups.
Uniqueness
The presence of butylsulfinyl groups in 5-(2-(Butylsulfinyl)ethoxy)-1-(2-(butylsulfinyl)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
180274-09-3 |
|---|---|
Formule moléculaire |
C18H32N2O5S2 |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
5-(2-butylsulfinylethoxy)-1-(2-butylsulfinylethyl)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H32N2O5S2/c1-5-7-11-26(23)13-9-20-15(3)16(17(21)19(4)18(20)22)25-10-14-27(24)12-8-6-2/h5-14H2,1-4H3 |
Clé InChI |
JKWYQZPVCKLXSW-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)CCN1C(=C(C(=O)N(C1=O)C)OCCS(=O)CCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


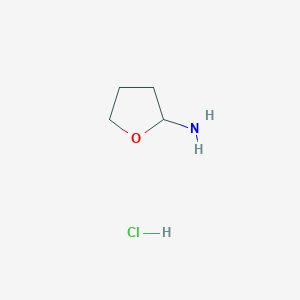
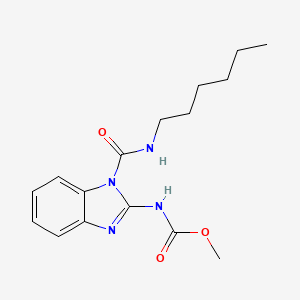
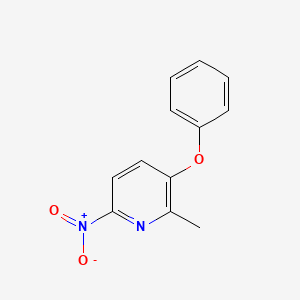


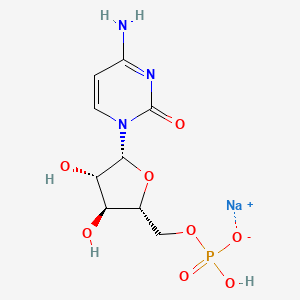

![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12928059.png)
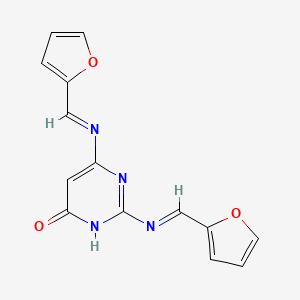
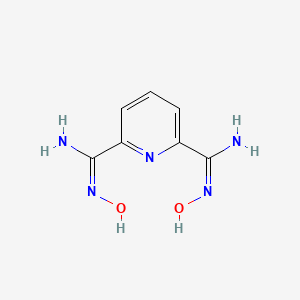
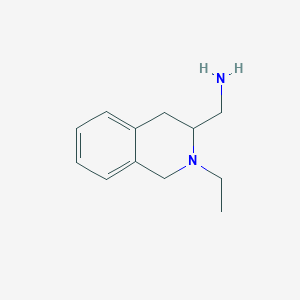
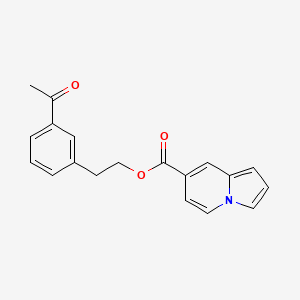
![5-Benzyl-3-ethoxy-6-ethyl-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12928084.png)
